N-(4-Chloro-3-nitrophenyl)-N'-(3,4-dichlorophenyl)urea is a synthetic organic compound belonging to the class of substituted phenylthioureas. [] These compounds are known for their potential antimicrobial properties, particularly against bacterial infections. [] While its specific source within the provided papers is unclear, it is likely synthesized in a laboratory setting. Research on N-(4-chloro-3-nitrophenyl)-N'-(3,4-dichlorophenyl)urea focuses on exploring its potential as a novel antimicrobial agent, especially against drug-resistant bacterial strains. []
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9